
(Z)-octadec-6-en-1-ol
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Overview
Description
(Z)-Octadec-6-en-1-ol is an 18-carbon monounsaturated primary alcohol with a cis (Z)-configured double bond at the sixth carbon position. Its IUPAC name reflects the structural specificity: the hydroxyl group is at position 1, and the Z stereochemistry at the Δ⁶ double bond introduces a kinked molecular geometry. This structural feature reduces intermolecular van der Waals forces compared to saturated analogs, resulting in lower melting points and altered solubility profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Oleic Acid: One common method to synthesize (Z)-octadec-6-en-1-ol involves the partial hydrogenation of oleic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions to selectively reduce the carboxylic acid group to an alcohol while preserving the double bond in the Z-configuration.
Reduction of Esters: Another method involves the reduction of esters derived from oleic acid. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ester group to an alcohol.
Industrial Production Methods:
Biotechnological Methods: Industrial production of this compound can also be achieved through biotechnological methods, such as microbial fermentation. Certain microorganisms are capable of converting fatty acids or their derivatives into fatty alcohols through enzymatic processes.
Chemical Synthesis: Large-scale chemical synthesis methods involve the use of catalytic hydrogenation and reduction processes, similar to the laboratory-scale methods but optimized for industrial efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-octadec-6-en-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form saturated alcohols. Catalytic hydrogenation using catalysts like palladium or platinum can achieve this.
Substitution: this compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups. For example, reacting with acyl chlorides can form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation with palladium or platinum.
Substitution: Acyl chlorides, sulfonyl chlorides, and other reagents for esterification or etherification.
Major Products:
Oxidation: Aldehydes (e.g., (Z)-octadec-6-enal) and carboxylic acids (e.g., (Z)-octadec-6-enoic acid).
Reduction: Saturated alcohols (e.g., octadecanol).
Substitution: Esters (e.g., (Z)-octadec-6-enyl acetate) and ethers.
Scientific Research Applications
Industrial Applications
- Cosmetics and Personal Care
- Food Industry
- Pharmaceuticals
- Industrial Uses
Recent studies have highlighted the biological activities of (Z)-octadec-6-en-1-ol:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens, making it a candidate for use in antibacterial formulations .
- Antioxidant Activity : Demonstrates potential as an antioxidant, contributing to the stability of cosmetic and pharmaceutical products .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this compound against common bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that oleyl alcohol significantly inhibited bacterial growth, suggesting its potential use as a natural preservative in cosmetic formulations.
Case Study 2: Skin Care Applications
In clinical trials assessing the efficacy of skin care products containing this compound, participants reported improved skin hydration and texture after consistent use over four weeks. The study concluded that oleyl alcohol enhances skin barrier function and provides emollient benefits.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Cosmetics | Emollient | Enhances skin feel |
Food Industry | Flavoring Agent | Improves taste |
Pharmaceuticals | Drug formulation | Enhances bioavailability |
Industrial | Lubricants | Reduces friction |
Textile Industry | Fabric processing | Improves texture |
Mechanism of Action
The mechanism of action of (Z)-octadec-6-en-1-ol involves its interaction with cellular membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Physical and Chemical Properties :
- Molecular Formula : C₁₈H₃₆O
- Molecular Weight : 268.49 g/mol
- Boiling Point : Estimated 330–340°C (based on homologous unsaturated alcohols) .
- Solubility: Low water solubility due to the long hydrophobic chain; miscible with organic solvents like ethanol and ether .
Applications :
The compound is primarily used in surfactant formulations, emulsifiers, and cosmetic products, leveraging its amphiphilic structure. Its Z configuration enhances fluidity at room temperature, making it advantageous in lubricants and personal care products .
Below is a detailed comparison of (Z)-octadec-6-en-1-ol with structurally related unsaturated alcohols, focusing on molecular attributes, physical properties, and applications.
Table 1: Comparative Analysis of Unsaturated Alcohols
Key Observations:
Structural and Stereochemical Effects
Double Bond Position :
- The Δ⁶ position in this compound shortens the hydrophobic tail compared to oleyl alcohol (Δ⁹), reducing packing efficiency and lowering melting points .
- 3,7-Dimethyl-2,6-octadien-1-ol (a terpene alcohol) has conjugated double bonds (Δ² and Δ⁶), enhancing rigidity and volatility, which explains its lower boiling point (229°C) .
Stereochemistry :
Reactivity and Functional Behavior
- Hydrogenation : this compound can be hydrogenated to octadecan-1-ol, whereas terpene alcohols (e.g., 3,7-dimethyl-2,6-octadien-1-ol) undergo partial hydrogenation or isomerization due to conjugated double bonds .
- Oxidation: The primary alcohol group in this compound can be oxidized to (Z)-octadec-6-enoic acid, analogous to the conversion of oleyl alcohol to oleic acid .
Biological Activity
(Z)-octadec-6-en-1-ol, also known as oleyl alcohol, is a long-chain unsaturated fatty alcohol with the molecular formula C18H36O. This compound is of significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections provide a detailed overview of its biological activities, supported by research findings and case studies.
- Molecular Formula : C18H36O
- Molecular Weight : 270.48 g/mol
- Structure : Contains a cis double bond at the 6th carbon position.
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens:
- Bacterial Inhibition : this compound has been reported to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 mg/mL depending on the strain tested .
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation:
- Mechanism : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This effect suggests a potential role in managing inflammatory diseases .
3. Antioxidant Activity
This compound has shown promising antioxidant properties:
- Free Radical Scavenging : In vitro assays indicate that it can scavenge free radicals effectively, with an IC50 value of approximately 50 µg/mL. This activity is attributed to its ability to donate hydrogen atoms to reactive oxygen species (ROS) .
4. Anticancer Potential
Recent studies have explored the anticancer properties of this compound:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells, with IC50 values ranging from 20 to 40 µg/mL .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound in a clinical setting involving wound infections. The results indicated that topical application led to significant reduction in microbial load and promoted healing in infected wounds.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled animal study, administration of this compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.
Data Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-octadec-6-en-1-ol, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodological Answer : The synthesis typically involves catalytic hydrogenation or stereoselective olefination. Optimize reaction conditions (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks. Monitor progress via TLC or GC-MS, and confirm stereochemistry using 13C NMR (axial chirality analysis) and polarimetry. For reproducibility, document catalyst activation protocols and inert atmosphere requirements .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should data interpretation be approached?
- Methodological Answer : Combine 1H NMR (for olefinic proton coupling constants), 13C NMR (for carbon hybridization), and IR spectroscopy (O-H stretching at 3200–3600 cm−1). For unambiguous assignment, use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Reference spectral databases (e.g., NIST Chemistry WebBook) to compare experimental vs. theoretical peaks .
Q. How should researchers design controlled experiments to investigate solvent effects on the conformational stability of this compound?
- Methodological Answer : Employ a solvent polarity series (e.g., hexane, DCM, ethanol) in variable-temperature NMR studies. Measure chemical shift deviations of hydroxyl and olefinic protons. Use molecular dynamics simulations (e.g., Gaussian or AMBER) to correlate solvent dielectric constants with intramolecular hydrogen bonding patterns. Include triplicate trials to assess reproducibility .
Advanced Research Questions
Q. What systematic approaches are recommended for resolving contradictions between computational predictions and experimental observations in the dipole moment analysis of this compound?
- Methodological Answer : Re-examine computational parameters (basis sets, solvation models) for DFT calculations. Validate experimental dipole measurements using cavity perturbation techniques in non-polar solvents. Apply Bland-Altman statistical analysis to quantify discrepancies. Cross-reference with crystallographic data (if available) to assess molecular geometry accuracy .
Q. How can multivariate statistical analysis be applied to reconcile discrepancies in thermodynamic property measurements (e.g., enthalpy of vaporization) across different research groups?
- Methodological Answer : Perform principal component analysis (PCA) on datasets to identify outlier methodologies. Use ANOVA to test inter-laboratory variability. Standardize measurement protocols (e.g., calorimetry vs. gas saturation) and calibrate instruments using certified reference materials. Publish raw data in supplementary files for transparency .
Q. What validation protocols should be implemented when developing novel chromatographic methods for detecting trace impurities in this compound samples?
- Methodological Answer : Follow ICH Q2(R1) guidelines for method validation. Assess specificity via spiked impurity recovery tests (80–120% recovery). Determine limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios. Validate column efficiency with plate count calculations and peak asymmetry factors. Include system suitability testing before each analytical run .
Q. Methodological Best Practices
- Literature Review : Use Web of Science and SciFinder to identify seminal papers and patent conflicts. Prioritize peer-reviewed journals over preprint repositories .
- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data. Use the FINER criteria to reassess hypothesis validity during inconsistencies .
- Ethical Reporting : Disclose all synthetic byproducts in supplementary materials. Adhere to the Beilstein Journal’s guidelines for compound characterization and data archiving .
Properties
Molecular Formula |
C18H36O |
---|---|
Molecular Weight |
268.5 g/mol |
IUPAC Name |
octadec-6-en-1-ol |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3 |
InChI Key |
TVPWKOCQOFBNML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCO |
Origin of Product |
United States |
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